molecular formula C15H16N2O3 B2524428 N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide CAS No. 953717-45-8

N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide

Cat. No.: B2524428
CAS No.: 953717-45-8
M. Wt: 272.304
InChI Key: DIZYCMDTENCYMM-UHFFFAOYSA-N
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Description

N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 5-amino-2-methoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 5-amino-2-methoxyaniline in a suitable solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-14-8-7-11(16)9-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZYCMDTENCYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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